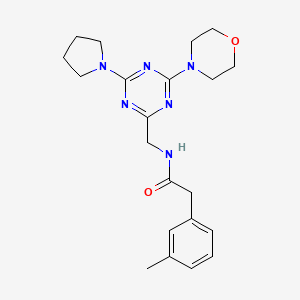

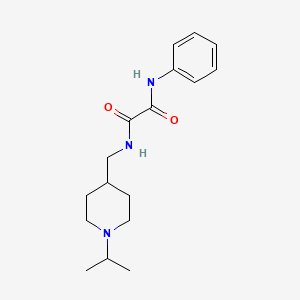

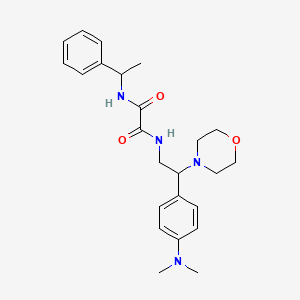

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

New Therapeutics for Primary Hyperoxaluria Type 1

Primary Hyperoxaluria Type 1 (PH1) is a genetic disorder leading to oxalate overproduction, causing kidney stones and kidney failure. A review highlights the application of RNA interference (RNAi) therapeutics targeting liver enzymes to reduce oxalate production. Innovative approaches such as genetic editing with CRISPR/Cas9 also show promise in treating PH1, potentially reducing the need for organ transplants (Dejban & Lieske, 2022).

Pharmacological Properties and Molecular Mechanisms of Thymol

Thymol, an important dietary constituent found in thyme, has been studied for its diverse pharmacological properties, including anti-inflammatory, analgesic, antispasmodic, and antitumor activities. Research elucidates thymol's therapeutic potential against cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases, offering insights into its mechanisms at biochemical and molecular levels (Meeran et al., 2017).

Incretin Biology: GLP-1 and GIP

Glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) are incretins secreted post-nutrient ingestion, enhancing insulin secretion and offering potential treatment avenues for type 2 diabetes. This research underscores their importance in nutrient-derived signal integration to control food intake and energy absorption, with a focus on the therapeutic implications of incretin-based therapies (Baggio & Drucker, 2007).

Structural Diversity and Frequency of Nitrogen Heterocycles in Pharmaceuticals

An analysis of U.S. FDA-approved drugs reveals that nitrogen heterocycles form a significant structural component in pharmaceuticals, emphasizing their crucial role in drug development. This review categorizes the most commonly used nitrogen heterocycles, detailing substitution patterns and architectural cores, highlighting the importance of these structures in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).

Dicarbonyl Stress and Glyoxalase-1 in Skeletal Muscle

Glyoxalase-1 (GLO1) plays a crucial role in mitigating cellular dicarbonyl stress, which is linked to insulin resistance and type 2 diabetes (T2DM). This review discusses the implications of reduced GLO1 expression in skeletal muscle, indicating potential therapeutic strategies for managing insulin resistance and T2DM by targeting GLO1 to improve metabolic health (Mey & Haus, 2018).

作用機序

Target of Action

Similar compounds have been found to interact with various targets, such as coagulation factor x . The role of these targets in the body’s physiological processes is crucial, and any interaction with them can lead to significant changes in the body’s functioning.

Mode of Action

It is known that such compounds interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of effects, depending on the nature of the target and the specific characteristics of the compound.

特性

IUPAC Name |

N'-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-13(2)20-10-8-14(9-11-20)12-18-16(21)17(22)19-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOIUQVFWWFPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)

![3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2614196.png)

![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)